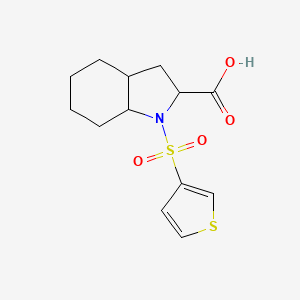![molecular formula C15H15ClN2O3S B6693176 2-(4-Chlorophenyl)-2-[(3-methyl-1,2-thiazole-4-carbonyl)amino]butanoic acid](/img/structure/B6693176.png)
2-(4-Chlorophenyl)-2-[(3-methyl-1,2-thiazole-4-carbonyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2-[(3-methyl-1,2-thiazole-4-carbonyl)amino]butanoic acid is a synthetic organic compound that belongs to the class of butanoic acids It is characterized by the presence of a chlorophenyl group, a thiazole ring, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-[(3-methyl-1,2-thiazole-4-carbonyl)amino]butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-methyl-1,2-thiazole-4-carboxylic acid with appropriate reagents under controlled conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl derivative reacts with the thiazole intermediate.
Formation of the Butanoic Acid Moiety: The final step involves the formation of the butanoic acid moiety by reacting the intermediate with butanoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-[(3-methyl-1,2-thiazole-4-carbonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Chlorophenyl)-2-[(3-methyl-1,2-thiazole-4-carbonyl)amino]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-[(3-methyl-1,2-thiazole-4-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-[(3-methyl-1,2-thiazole-4-carbonyl)amino]propanoic acid
- 2-(4-Chlorophenyl)-2-[(3-methyl-1,2-thiazole-4-carbonyl)amino]pentanoic acid
- 2-(4-Chlorophenyl)-2-[(3-methyl-1,2-thiazole-4-carbonyl)amino]hexanoic acid
Uniqueness
Compared to similar compounds, 2-(4-Chlorophenyl)-2-[(3-methyl-1,2-thiazole-4-carbonyl)amino]butanoic acid is unique due to its specific structural features, such as the length of the butanoic acid chain and the presence of the chlorophenyl and thiazole groups
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-[(3-methyl-1,2-thiazole-4-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-3-15(14(20)21,10-4-6-11(16)7-5-10)17-13(19)12-8-22-18-9(12)2/h4-8H,3H2,1-2H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYDAANDEXLJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)(C(=O)O)NC(=O)C2=CSN=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[5-Chloro-2-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid](/img/structure/B6693099.png)
![2-[[5-Chloro-2-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid](/img/structure/B6693106.png)
![2-[Propan-2-yl(thiophen-3-ylsulfonyl)amino]acetic acid](/img/structure/B6693107.png)
![1-[2-(3-Chlorophenyl)ethylsulfonyl]piperidine-2-carboxylic acid](/img/structure/B6693112.png)

![3-[(2-Chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B6693122.png)
![2-[(2-Chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B6693129.png)
![2-[(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)sulfonyl-methylamino]acetic acid](/img/structure/B6693145.png)
![2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid](/img/structure/B6693147.png)
![3-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-4-propan-2-yloxybenzoic acid](/img/structure/B6693154.png)

![3-[(3,4-Difluorophenyl)methyl-(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]propanoic acid](/img/structure/B6693188.png)
![2-(4-Chlorophenyl)-2-[[1-(2-methylpropanoyl)piperidine-4-carbonyl]amino]butanoic acid](/img/structure/B6693195.png)
![2-(4-Chlorophenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B6693202.png)
